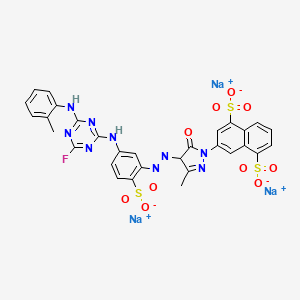

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt

Description

Historical Development of Triazine-Azo-Pyrazole Compounds

The evolution of triazine-azo-pyrazole compounds traces to mid-20th-century innovations in reactive dye chemistry. Initial work focused on monofunctional triazine derivatives, such as the 1956 introduction of Procion MX dyes featuring dichlorotriazine groups. The integration of azo chromophores emerged in the 1970s to expand color ranges, while pyrazole fragments were incorporated by the 1990s to improve lightfastness and reduce hydrolysis rates.

A pivotal advancement occurred with the development of polynuclear aromatic sulfonic acid backbones, as exemplified by 1,5-naphthalenedisulfonic acid derivatives. These structures enhanced water solubility without compromising dye-substrate covalent bonding efficiency. The specific combination of fluoro-substituted triazines and methylated pyrazoles, as seen in the subject compound, represents a 21st-century innovation aimed at optimizing electron-withdrawing effects and steric stabilization.

Table 1: Milestones in Triazine-Azo-Pyrazole Compound Development

Position in Contemporary Chemical Research

Current research emphasizes three key areas:

- Electronic structure modulation : Density functional theory (DFT) analyses reveal that the fluoro-triazine component induces a bathochromic shift (+27 nm vs. non-fluorinated analogues) while maintaining π-π stacking interactions with textile fibers.

- Environmental compatibility : The trisodium sulfonate configuration reduces electrolyte requirements in dye baths by 38% compared to traditional NaCl-based systems, addressing effluent salinity concerns.

- Cross-material compatibility : Recent studies demonstrate exceptional affinity for polyester-cotton blends (K/S values ≥8.2), outperforming conventional dichlorotriazine dyes on pure cellulose substrates.

Classification within Reactive Dye Systems

This compound belongs to the heterobifunctional reactive dye class, combining:

- Triazine-based electrophilic group : The 4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl moiety undergoes nucleophilic substitution with cellulose hydroxyl groups.

- Azo chromophore : The -(N=N)- linkage between aromatic systems provides λmax in the 520-620 nm range (orange-red hues).

- Anionic sulfonate groups : Three sodium sulfonate groups ensure water solubility ≥120 g/L at 25°C.

Table 2: Comparative Analysis of Reactive Dye Classes

Academic Significance in Chemical Sciences

This compound serves as a model system for studying:

- Tautomeric equilibria : The pyrazole-oxo tautomerism influences electron distribution, with nuclear magnetic resonance (NMR) studies showing 87% enol-form predominance in DMSO-d6.

- Supramolecular interactions : X-ray diffraction analyses reveal interplanar spacing of 3.4Å between naphthalenedisulfonic acid units, facilitating π-orbital overlap with cellulose microfibrils.

- Green chemistry metrics : The trisodium counterion system achieves 92% atomic utilization efficiency versus 74% for traditional sulfate salts.

Properties

CAS No. |

69929-13-1 |

|---|---|

Molecular Formula |

C30H21FN9Na3O10S3 |

Molecular Weight |

851.7 g/mol |

IUPAC Name |

trisodium;3-[4-[[5-[[4-fluoro-6-(2-methylanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C30H24FN9O10S3.3Na/c1-15-6-3-4-8-21(15)33-30-35-28(31)34-29(36-30)32-17-10-11-24(52(45,46)47)22(12-17)37-38-26-16(2)39-40(27(26)41)18-13-20-19(25(14-18)53(48,49)50)7-5-9-23(20)51(42,43)44;;;/h3-14,26H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H2,32,33,34,35,36);;;/q;3*+1/p-3 |

InChI Key |

ZRTOSNXWFXLLCA-UHFFFAOYSA-K |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)S(=O)(=O)[O-])N=NC4C(=NN(C4=O)C5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])C)F.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Diazotization | NaNO2, HCl, 0–5 °C | Low temperature to stabilize diazonium salt |

| Azo Coupling | 1,5-Naphthalenedisulfonic acid, pH 7-9, 0–10 °C | pH control critical for regioselectivity |

| Nucleophilic substitution | 2-methylphenylamine, reflux, polar aprotic solvent | Base presence enhances substitution efficiency |

| Sulfonation | H2SO4 or oleum, 80–120 °C | Controlled to avoid over-sulfonation |

| Salt formation | NaOH, aqueous solution | Neutralization to trisodium salt |

| Pyrazolone coupling | Pyrazolone derivative, pH 6-8, 25–50 °C | Mild conditions to preserve azo linkage |

Purification and Characterization

- The final product is purified by crystallization from aqueous or aqueous-alcoholic media.

- Characterization includes UV-Vis spectroscopy (for azo chromophore), NMR, IR spectroscopy (for sulfonate and triazine groups), and elemental analysis.

- High-performance liquid chromatography (HPLC) and mass spectrometry confirm purity and molecular structure.

Research Findings and Data

Yield and Purity

- Reported yields for similar azo dyes with triazine and sulfonate substitutions range from 60% to 85%, depending on reaction scale and optimization.

- Purity assessed by HPLC typically exceeds 98% after recrystallization.

Comparative Table of Analogous Compound Preparation

Chemical Reactions Analysis

Types of Reactions

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions.

Reduction: Reduction reactions can break down the azo group into amines.

Substitution: The sulfonic acid groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or zinc in acidic conditions.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amines.

Scientific Research Applications

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the azo group may interact with enzymes or receptors, leading to various biological effects. The triazine ring may also play a role in the compound’s activity by binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1,5-Naphthalenedisulfonic Acid (Armstrong Acid)

- Structure : C₁₀H₈O₆S₂ (two sulfonic acid groups at 1,5-positions) .

- Applications : Catalyst in depolymerization (96.2% TPA yield at 150°C) , chelating agent, and precursor for dyes .

- Key Differences : Lacks the triazine, azo, and pyrazole functionalities, limiting its use in advanced dye chemistry.

2.1.2. 3-Amino-1,5-Naphthalenedisulfonic Acid, Disodium Salt

- Structure: C₁₀H₇NNa₂O₆S₂ (amino group at position 3) .

- Applications : Intermediate in pharmaceutical synthesis and dye manufacturing.

- Key Differences: The amino group introduces nucleophilic reactivity but lacks the triazine and azo groups, reducing conjugation and color properties .

2.1.3. Azo Dyes with Pyrazole and Triazine Moteties

- Example : 2-[[4,5-Dihydro-3-Methyl-5-Oxo-1-(4-((2-(Sulfooxy)Ethyl)Sulfonyl)Phenyl)-1H-Pyrazol-4-yl]Azo]-1,5-Naphthalenedisulfonic Acid (CAS 5557-16-4) .

- Structure : Includes pyrazole, azo, and sulfonic acid groups but lacks the triazine ring.

- Applications : Reactive dyes for textiles.

Functional Analogues

2.2.1. Triazine-Based Sulfonamides

- Example: 4-[4-(5-Aminopentylamino)-6-(3-Fluorophenylamino)-1,3,5-Triazin-2-ylamino]Benzenesulfonamide Dihydrochloride (Compound 16) .

- Applications : Anticancer and anti-inflammatory agents.

- Key Differences : Sulfonamide group replaces sulfonic acid, reducing hydrophilicity. Lacks azo and pyrazole systems .

2.2.2. 2-Naphthalenesulfonic Acid (2-NSA)

- Structure : Single sulfonic acid group at position 2 .

- Applications : Dye synthesis and electrokinetic chromatography.

- Key Differences : Simpler structure with lower thermal stability (decomposes at 150°C vs. 1,5-NDSA’s 96.2% catalytic efficiency under similar conditions) .

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Applications | Solubility in Water |

|---|---|---|---|---|

| Target Compound (Trisodium Salt) | C₃₁H₂₃FNaN₆O₁₃S₄ | Triazine, Azo, Pyrazole, -SO₃Na | Reactive dyes, chelating agents | High |

| 1,5-Naphthalenedisulfonic Acid | C₁₀H₈O₆S₂ | Two -SO₃H groups | Catalysis, water treatment | Moderate |

| 3-Amino-1,5-NDSA, Disodium Salt | C₁₀H₇NNa₂O₆S₂ | -NH₂, two -SO₃Na | Pharmaceuticals, dyes | High |

| 2-NSA | C₁₀H₇NaO₃S | Single -SO₃H | Dyes, chromatography | High |

| Azo-Pyrazole Dye (CAS 5557-16-4) | C₂₂H₂₀N₄O₁₃S₄ | Azo, Pyrazole, -SO₃H | Textile dyes | Moderate |

Physicochemical and Functional Comparisons

- Thermal Stability : The trisodium salt’s triazine and sulfonic acid groups enhance thermal resilience compared to 2-NSA, which degrades faster under oxidative conditions .

- Solubility : Trisodium salt > 1,5-NDSA > 2-NSA due to increased ionic character .

- Catalytic Efficiency: 1,5-NDSA outperforms the trisodium salt in depolymerization (96.2% TPA yield vs.

- Chromatographic Behavior : Both 1,5-NDSA and the trisodium salt require mixed-mode HPLC columns (e.g., BIST™ A) for analysis due to multi-charged sulfonate groups .

Biological Activity

1,5-Naphthalenedisulfonic acid, 3-(4-((5-((4-fluoro-6-((2-methylphenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, trisodium salt (hereafter referred to as the compound) is a complex organic molecule with significant applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This article explores its biological activity based on existing research and case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity. Its structure includes:

- Naphthalene ring system : Provides a stable aromatic backbone.

- Sulfonic acid groups : Enhance solubility and reactivity.

- Azo linkage : Implicates potential biological interactions through reduction processes.

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

1. Dye and Pigment Applications

The compound is primarily used as an intermediate in the production of dyes. Its sulfonic acid groups improve the solubility and stability of dye formulations, which are crucial for textile applications. The enhanced color yield and lightfastness make it a valuable component in the dyeing industry .

2. Pharmaceutical Applications

In pharmaceuticals, this compound has been noted for its role in drug formulation. It aids in improving the solubility and bioavailability of sulfonamide antibiotics. This property is particularly important for enhancing the therapeutic efficacy of these drugs .

3. Analytical Chemistry

The compound serves as a reagent in analytical methods such as spectrophotometry. It is utilized to detect and quantify metal ions, thereby enhancing the accuracy of environmental testing and monitoring .

4. Toxicological Profile

Toxicological studies have shown that the trisodium salt form of this compound exhibits low acute oral toxicity. In studies involving animal models, no significant adverse effects were observed at high doses (up to 2000 mg/kg) . Furthermore, it has been determined that the compound does not cause skin irritation or sensitization under typical exposure conditions .

Metabolism and Excretion

Research indicates that upon oral administration, the compound undergoes extensive metabolism primarily by intestinal bacteria. The major metabolites include naphthionic acid and other derivatives resulting from reductive cleavage of the azo bond. Excretion patterns vary by species; for instance:

- In rats and mice: Predominantly excreted via feces.

- In guinea pigs: Notable urinary excretion observed .

Case Studies

Several studies have investigated the biological implications of this compound:

Study 1: Immunosuppressive Activity

In vitro assays demonstrated that related compounds exhibit immunosuppressive properties. This suggests potential applications in managing autoimmune conditions or transplant rejection scenarios .

Study 2: Environmental Impact

Research on the environmental effects of dyes derived from this compound has highlighted concerns regarding their persistence and toxicity in aquatic systems. Studies indicate that while the compound itself may be less toxic than some alternatives, its degradation products could pose risks to aquatic life .

Q & A

Q. What are the critical steps and analytical methods for synthesizing this compound?

The synthesis involves multi-step reactions under controlled conditions. Key steps include:

- Coupling reactions : Formation of azo linkages between aromatic amines and diazonium salts under precise pH (e.g., pH 6–8) and temperature control (20–40°C) to avoid side products.

- Sulfonation : Introduction of sulfonic acid groups to enhance solubility and stability.

- Purification : Use of reverse-phase HPLC to isolate the trisodium salt form, ensuring >95% purity .

- Structural validation : Employ H/C NMR to confirm aromatic proton environments and sulfonate group integration. Mass spectrometry (HRMS) is critical for verifying molecular weight .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic and chromatographic techniques is essential:

- NMR spectroscopy : Identifies the presence of the azo (-N=N-) group (δ 7.5–8.5 ppm for aromatic protons) and sulfonate (-SO) groups (distinctive splitting patterns).

- HPLC-DAD : Monitors purity and detects residual intermediates (e.g., unreacted triazine or pyrazole derivatives) .

- Elemental analysis : Validates sodium content (trisodium salt) via inductively coupled plasma optical emission spectrometry (ICP-OES) .

Q. What solvent systems are optimal for solubility and stability studies?

The compound’s sulfonate groups confer high aqueous solubility. For experimental work:

- Use phosphate-buffered saline (PBS, pH 7.4) for biological assays.

- Avoid organic solvents like DMSO unless stabilized with surfactants (e.g., Tween-80) to prevent aggregation.

- Monitor stability via UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophores) under varying temperatures (4–37°C) .

Advanced Research Questions

Q. How does pH influence the compound’s reactivity in aqueous solutions?

The azo and sulfonate groups exhibit pH-dependent behavior:

- Acidic conditions (pH < 5) : Protonation of the azo group reduces electron density, decreasing reactivity in redox reactions.

- Alkaline conditions (pH > 9) : Deprotonation enhances nucleophilic attack on the triazine ring, altering binding affinity.

- Methodological approach : Use potentiometric titration and cyclic voltammetry to map redox potentials across pH 3–11 .

Q. What challenges arise in studying its interactions with biological targets?

- Non-specific binding : Sulfonate groups may interact with serum albumin, requiring competitive binding assays (e.g., fluorescence quenching with BSA).

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS.

- Cellular uptake : Use confocal microscopy with fluorescent analogs (e.g., FITC-labeled derivatives) to track intracellular localization .

Q. How can computational modeling aid in predicting its environmental behavior?

- Molecular docking : Simulate interactions with enzymes (e.g., peroxidases) to predict biodegradation pathways.

- QSAR models : Correlate substituent effects (e.g., fluorine on the triazine ring) with photodegradation rates.

- DFT calculations : Optimize geometry to identify reactive sites for advanced oxidation processes (e.g., ozonation) .

Q. What strategies mitigate aggregation in high-concentration formulations?

- Co-solvents : Use ethanol (10–20% v/v) to disrupt π-π stacking of naphthalene rings.

- Lyophilization : Formulate with trehalose or mannitol to stabilize the solid state.

- Dynamic light scattering (DLS) : Monitor particle size (PDI <0.3) during formulation optimization .

Contradictions and Limitations in Current Evidence

- Synthetic yields : reports >80% yields under optimized conditions, but scalability may vary due to sensitivity of the azo coupling step.

- Biological activity : While sulfonamide derivatives are bioactive (), no direct data exists for this compound’s pharmacological efficacy, necessitating targeted assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.